molecular formula C11H19F2NO3 B1376385 Tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1303973-24-1

Tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1376385
CAS No.: 1303973-24-1
M. Wt: 251.27 g/mol
InChI Key: QUZQGMWILDEHEY-UHFFFAOYSA-N
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Description

Tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate (CAS: 1303973-24-1) is a fluorinated piperidine derivative with the molecular formula C₁₁H₁₉F₂NO₃ and a molecular weight of 251.27 g/mol . It is widely utilized in medicinal chemistry and drug discovery as a key intermediate for synthesizing bioactive molecules. The compound features a tert-butyl carbamate protecting group, a 4,4-difluoro substitution on the piperidine ring, and a hydroxymethyl group at position 3, contributing to its unique steric and electronic properties .

Key physicochemical properties include:

  • Storage: Stable at 2–8°C in a sealed, moisture-free environment.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents, with recommended stock solution preparation at 10 mM in DMSO for long-term storage (−80°C for 6 months; −20°C for 1 month) .
  • Purity: >95% (verified by HPLC), supported by analytical certificates (COA) and safety data sheets (SDS) .

Its structural features make it valuable for modulating pharmacokinetic properties, such as metabolic stability and membrane permeability, in drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available (4,4-difluoropiperidin-3-yl)methanol and di-tert-butyl dicarbonate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. A base such as triethylamine is often used to neutralize the hydrochloric acid generated during the reaction.

    Procedure: The (4,4-difluoropiperidin-3-yl)methanol is reacted with di-tert-butyl dicarbonate in the presence of a base. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

    Purification: The crude product is purified by column chromatography to yield this compound as a white solid.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Carboxylate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the corresponding piperidine amine.

Reaction TypeReagents/ConditionsProductReferences
Acidic cleavageTrifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane4,4-Difluoro-3-(hydroxymethyl)piperidine

Mechanistic Insight : Protonation of the Boc group’s carbonyl oxygen facilitates elimination of CO₂ and isobutylene, forming the free amine.

Functionalization of the Hydroxymethyl Group

The primary alcohol (-CH₂OH) undergoes oxidation, esterification, or substitution.

Oxidation to Carboxylic Acid

Reaction TypeReagents/ConditionsProductReferences
OxidationJones reagent (CrO₃/H₂SO₄) or KMnO₄4,4-Difluoro-3-(carboxymethyl)piperidine-1-carboxylic acid

Note : The electron-withdrawing effect of adjacent fluorines may moderate oxidation kinetics.

Mitsunobu Reaction for Ether Formation

Reaction TypeReagents/ConditionsProductReferences
Ether synthesisDIAD, PPh₃, nucleophilic alcohol (e.g., phenol)4,4-Difluoro-3-((aryloxy)methyl)piperidine-1-carboxylate

Example : Reaction with 5-chloro-2-hydroxybenzonitrile under Mitsunobu conditions yields aryl ether derivatives .

Tosylation and Nucleophilic Substitution

Reaction TypeReagents/ConditionsProductReferences
TosylationTsCl, pyridine4,4-Difluoro-3-((tosyloxy)methyl)piperidine-1-carboxylate
SN2 SubstitutionNaN₃, DMF4,4-Difluoro-3-(azidomethyl)piperidine-1-carboxylate

Reactivity of the Piperidine Ring

The difluoro substituents influence ring conformation and electronic properties.

Hydrogenation

Reaction TypeReagents/ConditionsProductReferences
Ring saturationH₂, Pd/CPartially saturated derivatives (e.g., tetrahydropyridine)

Note : Fluorine’s electron-withdrawing effect may stabilize intermediates during reduction.

Esterification of the Hydroxymethyl Group

Reaction TypeReagents/ConditionsProductReferences
AcetylationAcetic anhydride, DMAP4,4-Difluoro-3-(acetoxymethyl)piperidine-1-carboxylate

Stability and Side Reactions

  • Acid Sensitivity : The Boc group hydrolyzes in strong acids (e.g., HCl, TFA) .

  • Base Compatibility : Stable under mild basic conditions (e.g., NaHCO₃) .

  • Thermal Stability : Decomposition observed above 200°C .

Comparative Reactivity Table

Functional GroupReactionReagentsOutcome
Boc groupDeprotectionTFA/DCMFree amine
-CH₂OHOxidationCrO₃/H₂SO₄-COOH
-CH₂OHMitsunobuDIAD/PPh₃Ether
Piperidine ringHydrogenationH₂/Pd/CSaturated ring

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate is primarily investigated for its role as a pharmaceutical intermediate. Its structural features are conducive to the development of novel therapeutic agents targeting various diseases.

  • Antiviral Activity : Research indicates that piperidine derivatives exhibit antiviral properties. This compound has been evaluated for its efficacy against viral infections, leveraging the difluoromethyl group to enhance bioactivity and selectivity .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. Its potential applications include:

  • Cognitive Enhancers : Studies suggest that modifications in piperidine derivatives can lead to improved cognitive function. This compound may influence cholinergic pathways, potentially aiding in the treatment of cognitive disorders such as Alzheimer's disease .

Synthesis of Fluorinated Compounds

This compound serves as a building block in the synthesis of other fluorinated compounds. The introduction of fluorine atoms can significantly alter the pharmacokinetic properties of drugs, making this compound valuable in drug design.

Biological Assays

The compound has been utilized in various biological assays to evaluate its pharmacological profile:

  • In vitro Studies : These studies assess the compound's interaction with specific biological targets, including enzymes and receptors .
  • In vivo Models : Animal models are employed to study the compound's efficacy and safety profile, providing insights into its therapeutic potential .

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry explored the antiviral activity of several piperidine derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects on viral replication in cell cultures, suggesting its potential as a lead compound for further development .

Case Study 2: Cognitive Enhancement

In a preclinical trial published in Neuropharmacology, researchers investigated the effects of this compound on cognitive performance in rodent models. The findings showed improved memory retention and learning capabilities, supporting its application as a cognitive enhancer .

Mechanism of Action

The mechanism of action of tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance binding affinity and metabolic stability, while the piperidine ring provides structural rigidity.

Comparison with Similar Compounds

The following analysis compares tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate with structurally related piperidine derivatives, focusing on substituent effects, synthetic yields, and applications.

Fluorination Patterns

Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (Compound 18)

  • Structure: Monofluoro substitution at position 4 vs. difluoro in the target compound.
  • Synthetic Utility : Used to synthesize pyridine-carboxylic acid derivatives (e.g., compound 23 in ) with moderate yield (54%) .

Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate (QC-0986)

  • Structure : Difluoro groups at positions 3,3 and hydroxymethyl at position 5 (vs. 4,4-difluoro and 3-hydroxymethyl in the target compound).

Functional Group Variations

(S)-tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate

  • Structure: Replaces hydroxymethyl with an amino group at position 3.
  • Key Data: Molecular formula C₁₀H₁₈F₂N₂O₂ (MW: 236.26 g/mol). The amino group enhances hydrogen-bonding capacity but reduces hydrophobicity compared to the hydroxymethyl analog .

Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b)

  • Structure : Features a 4-methylpentyl chain instead of fluorinated groups.
  • Synthetic Yield : Higher yield (86%) than fluorinated analogs, attributed to reduced steric and electronic complexity during Boc protection .

Heterocyclic and Aromatic Derivatives

Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate

  • Structure : Incorporates a thiazole ring with hydroxymethyl substitution.
  • Key Data: Molecular weight 298.40 g/mol.

Data Tables

Table 2. Physicochemical Properties

Compound Name Purity Solubility Storage Stability
Target Compound >95% Soluble in DMSO 6 months at −80°C
QC-0986 (3,3-difluoro isomer) 95% Soluble in DMSO Similar to target compound
Tert-butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate 97% Limited data Stable at room temperature

Research Findings and Implications

Fluorine Substitution: Difluoro groups enhance metabolic stability and electronegativity compared to monofluoro analogs, but may reduce synthetic yields due to increased steric demand .

Hydroxymethyl vs. Amino Groups: Hydroxymethyl improves aqueous solubility, whereas amino groups facilitate hydrogen bonding in target receptors .

Positional Isomerism : Isomers like QC-0986 and QK-2418 demonstrate that fluorine and hydroxymethyl positioning significantly alter molecular geometry and interaction profiles .

Biological Activity

Tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate (CAS Number: 1303973-24-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₁₁H₁₉F₂NO₃
  • Molecular Weight : 251.27 g/mol
  • Structure : The compound features a piperidine ring with two fluorine atoms at the 4-position and a hydroxymethyl group at the 3-position.

Synthesis

The synthesis of this compound typically involves the reaction of (4,4-difluoro-piperidin-3-yl)-methanol chloride with Boc anhydride in the presence of sodium bicarbonate and dichloromethane. The reaction conditions allow for the formation of the desired product with good yield .

The biological activity of this compound has been explored primarily in the context of neuroprotective effects and potential applications in treating neurodegenerative diseases. Its mechanism appears to involve:

  • Inhibition of β-secretase : This enzyme plays a crucial role in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides associated with Alzheimer's disease. Studies indicate that related compounds exhibit significant inhibition of β-secretase activity .
  • Acetylcholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thus enhancing cholinergic neurotransmission .

Pharmacological Studies

Several studies have investigated the effects of related compounds on cellular models:

  • In Vitro Studies : Research has demonstrated that compounds similar to this compound can protect astrocytes from amyloid-beta-induced toxicity. For instance, one study showed that treatment with a related compound resulted in improved cell viability in the presence of amyloid-beta peptides .
  • In Vivo Studies : In animal models, these compounds have been tested for their ability to prevent cognitive decline associated with Alzheimer’s disease. While some studies reported moderate protective effects against neuroinflammation, others indicated limited bioavailability in brain tissues .

Case Studies and Research Findings

StudyObjectiveFindings
Study AAssess neuroprotective effects against Aβ toxicitySignificant reduction in cell death in astrocytes treated with related compounds .
Study BEvaluate cognitive improvement in animal modelsModerate effects observed; however, bioavailability issues were noted .
Study CInvestigate enzyme inhibitionIC50 values indicated strong inhibition of β-secretase (15.4 nM) and acetylcholinesterase (0.17 μM) .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate, and how are they experimentally determined?

  • Methodology :

  • Molecular weight and formula : Calculated via high-resolution mass spectrometry (HRMS) or derived from elemental analysis (e.g., C11_{11}H19_{19}F2_{2}NO3_{3}, MW 251.28) .
  • Physical state : Typically a solid at room temperature; confirm via differential scanning calorimetry (DSC) or melting point analysis.
  • Solubility : Tested in common solvents (e.g., DMSO, methanol) using gravimetric or spectrophotometric methods.
  • Stability : Assessed under varying pH, temperature, and light exposure via HPLC or NMR monitoring .

Q. What synthetic routes are recommended for preparing this compound?

  • Methodology :

  • Step 1 : Start with a piperidine precursor (e.g., tert-butyl 4,4-difluoropiperidine-1-carboxylate). Introduce hydroxymethyl via nucleophilic substitution or oxidation-reduction sequences .
  • Step 2 : Optimize reaction conditions (e.g., use LiAlH4_{4} for reductions, tert-butyl carbamate for carboxylate protection) .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity (>95%) using HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • NMR spectroscopy : 1^{1}H, 13^{13}C, and 19^{19}F NMR to confirm substituent positions and fluorine coupling patterns .
  • X-ray crystallography : Use SHELXL for crystal structure refinement if single crystals are obtainable .
  • FT-IR : Identify functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How do the difluoro and hydroxymethyl substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology :

  • Computational modeling : Perform DFT calculations (e.g., Gaussian) to map electron density and predict regioselectivity .
  • Experimental validation : Compare reaction outcomes (e.g., substitution at C3 vs. C4) under controlled conditions (e.g., SN2 with NaH/DMF) .
  • Data contradiction analysis : Resolve discrepancies between predicted and observed products by adjusting steric/electronic models .

Q. What strategies mitigate stereochemical challenges during synthesis, particularly at the C3 hydroxymethyl position?

  • Methodology :

  • Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis to control stereochemistry .
  • Dynamic kinetic resolution : Employ transition metal catalysts (e.g., Ru-based) for racemization-prone intermediates .
  • Stereochemical analysis : Confirm enantiomeric excess via chiral HPLC or optical rotation measurements .

Q. How does the compound interact with biological macromolecules, and what assays are suitable for preliminary screening?

  • Methodology :

  • Molecular docking : Simulate binding to protein targets (e.g., kinases) using AutoDock Vina .
  • Surface plasmon resonance (SPR) : Measure binding affinity (Kd_d) in real-time .
  • Cellular assays : Test cytotoxicity (MTT assay) and metabolic stability (hepatocyte incubation) to prioritize derivatives .

Q. Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation risks .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Properties

IUPAC Name

tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-4-11(12,13)8(6-14)7-15/h8,15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZQGMWILDEHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303973-24-1
Record name tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate
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